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molecular formula C9H10Cl2 B8310737 1-(1-Chloro-ethyl)-2-chloromethyl-benzene

1-(1-Chloro-ethyl)-2-chloromethyl-benzene

Cat. No. B8310737
M. Wt: 189.08 g/mol
InChI Key: JOQROVKFDIZOMZ-UHFFFAOYSA-N
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Patent
US09328071B2

Procedure details

1-(2-Hydroxymethyl-phenyl)-ethanol (prepared according to the procedure described in P. Canonne et al., Tetrahedron 44 (1988), 2903-2912) (0.376 g, 2.47 mmol) was dissolved in DCM. Thionyl chloride (2.94 g, 24 mmol) was added and allowed to react for 1 h. The mixture was partitioned between EA and an excess of an aqueous sodium hydrogencarbonate solution. The combined organic extracts were dried over sodium sulfate, filtered and evaporated to dryness in vacuo. The residue was purified by silica gel chromatography with HEP to yield 0.228 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9](O)[CH3:10].S(Cl)([Cl:14])=O.[CH2:16]([Cl:18])Cl>>[Cl:14][CH:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:16][Cl:18])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C=CC=C1)C(C)O
Step Two
Name
Quantity
2.94 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with HEP

Outcomes

Product
Name
Type
product
Smiles
ClC(C)C1=C(C=CC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.228 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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